

N-Isobutylmethanesulfonamide basic properties

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Compound of Interest

Compound Name: *N-Isobutylmethanesulfonamide*

CAS No.: 133171-80-9

Cat. No.: B174190

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An In-Depth Technical Guide to **N-Isobutylmethanesulfonamide** for Researchers and Drug Development Professionals

Introduction

N-Isobutylmethanesulfonamide (CAS No. 133171-80-9) is a sulfonamide compound increasingly noted for its utility as a chemical intermediate in complex organic synthesis and as a biochemical tool.[1] While broadly classified as a reagent for proteomics research, its more specific and documented value lies in its role as a structural motif and building block in the development of targeted therapeutics.[1][2] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the fundamental properties of **N-Isobutylmethanesulfonamide**, offering not just established data but also field-proven insights into its synthesis, analysis, and handling. It is designed to equip researchers and drug development professionals with the critical information needed to effectively and safely incorporate this compound into their workflows.

Physicochemical Characterization

A precise understanding of a compound's physical and chemical properties is the cornerstone of successful research. **N-Isobutylmethanesulfonamide** is a relatively simple molecule, yet

the public literature presents some ambiguity regarding its physical state, which warrants careful consideration during its initial handling and characterization.

Chemical Identity and Properties

The core identity and basic properties of **N-Isobutylmethanesulfonamide** are summarized below.

Property	Value	Source(s)
CAS Number	133171-80-9	[3][4]
Molecular Formula	C ₅ H ₁₃ NO ₂ S	[3]
Molecular Weight	151.23 g/mol	[3]
Physical Form	Pale-yellow to yellow-brown solid OR Brown liquid	[5]
Storage Temperature	2-8°C	
Purity (Typical)	≥95%	
InChI Key	XBGDRQUFMJRVAL-UHFFFAOYSA-N	
Canonical SMILES	CS(=O)(=O)NCC(C)C	N/A
Melting Point	Not explicitly reported in public literature.	N/A
Boiling Point	Not explicitly reported in public literature.	N/A
Solubility	Not explicitly reported in public literature. Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.	N/A

Expert Insight on Physical State Discrepancy: There is a notable conflict in the literature regarding the physical state of this compound, with commercial suppliers describing it as a

solid, while at least one synthetic report classifies it as a liquid at room temperature.[5] This discrepancy could be attributed to several factors:

- **Purity:** The presence of residual solvents or impurities can significantly depress the melting point, potentially rendering a low-melting solid as a liquid or oil.
- **Polymorphism:** The compound may exist in different crystalline forms (polymorphs) with different melting points.
- **Low Melting Point:** It is highly probable that **N-Isobutylmethanesulfonamide** is a low-melting solid, appearing as a liquid or waxy solid at or slightly above standard room temperature.

Recommendation: Researchers should handle new batches as a potential low-melting solid. If the material is received as a solid, observe its behavior at room temperature. If it is a liquid, proceed with liquid handling protocols but be aware it may solidify upon refrigeration according to its recommended storage conditions.

Chemical Structure

The structure of **N-Isobutylmethanesulfonamide** features a methanesulfonyl group attached to the nitrogen of an isobutylamine moiety.

Caption: Chemical Structure of **N-Isobutylmethanesulfonamide**.

Synthesis and Spectroscopic Data

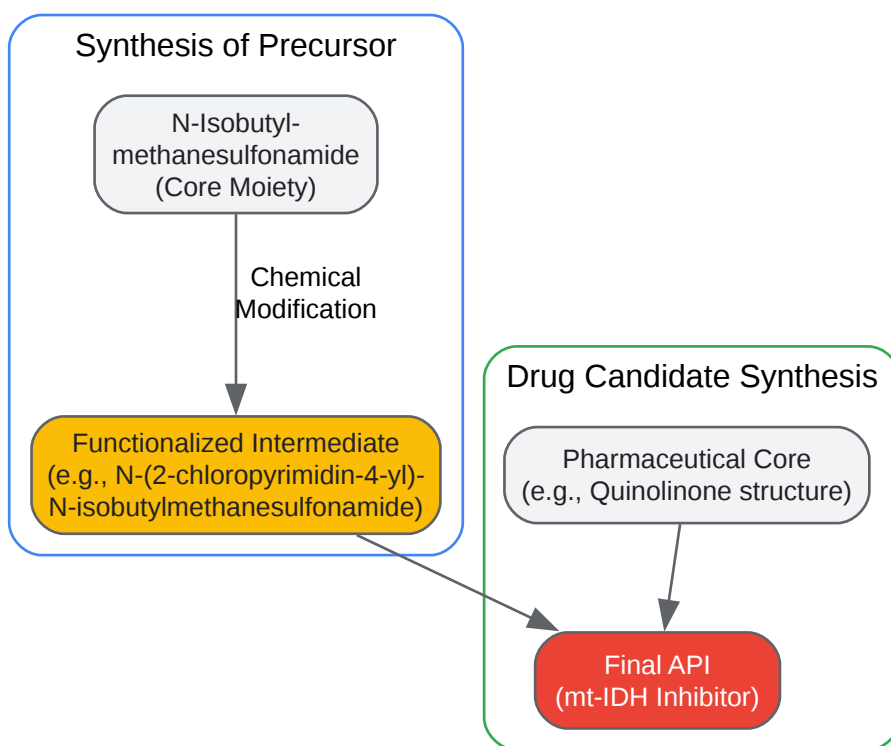
While several general methods exist for sulfonamide synthesis, a specific electrochemical protocol has been reported for **N-Isobutylmethanesulfonamide**. The resulting spectroscopic data serves as a crucial reference for identity confirmation.

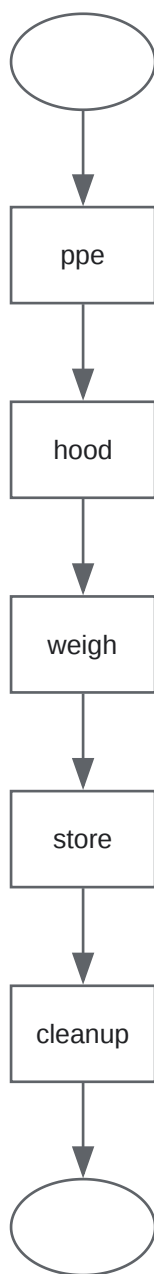
Representative Synthesis Protocol: Electrochemical Approach

The following protocol is adapted from a reported electrosynthesis method and serves as a validated example for producing this compound.[5] This method avoids harsh oxidants often used in traditional sulfonamide syntheses.

Step-by-Step Methodology:

- **Cell Setup:** Equip an undivided electrochemical cell with a platinum (Pt) plate anode (10 mm x 10 mm) and a nickel (Ni) plate cathode (10 mm x 10 mm).
- **Reagent Preparation:** Charge the cell with the appropriate starting materials (e.g., isobutylamine and a methanesulfonyl source) in a suitable solvent and electrolyte system.
- **Electrolysis:** Connect the electrodes to a DC power supply and conduct the electrolysis at a constant current of 30 mA at room temperature. The reaction should be stirred continuously.
- **Reaction Monitoring:** Allow the reaction to proceed for approximately 8 hours, monitoring for completion via Thin Layer Chromatography (TLC) or LC-MS.
- **Workup:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to decolorize the mixture.
- **Extraction:** Transfer the mixture to a separatory funnel, wash with distilled water (50 mL), and extract the product into ethyl acetate (3 x 15 mL).
- **Purification:** Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the final product.





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Sources

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- To cite this document: BenchChem. [N-Isobutylmethanesulfonamide basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b174190/docs#n-isobutylmethanesulfonamide-basic-properties\]](https://www.benchchem.com/product/b174190/docs#n-isobutylmethanesulfonamide-basic-properties)

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